molecular formula C15H22N2O3 B13212460 Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate

Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate

Cat. No.: B13212460
M. Wt: 278.35 g/mol
InChI Key: LDVVBWAWLQWDNC-UHFFFAOYSA-N
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Description

Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate is a chemical compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate involves several steps. One common method includes the reaction of benzyl chloroformate with 4-methoxy-2-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its interaction with proteins and other biomolecules .

Comparison with Similar Compounds

Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate

InChI

InChI=1S/C15H22N2O3/c1-15(8-13(19-2)9-17-15)11-16-14(18)20-10-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3,(H,16,18)

InChI Key

LDVVBWAWLQWDNC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)OC)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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